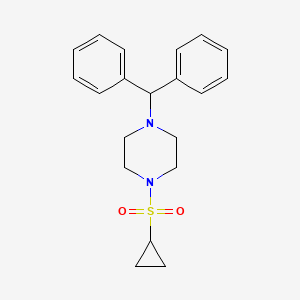

1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine

Description

Properties

IUPAC Name |

1-benzhydryl-4-cyclopropylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c23-25(24,19-11-12-19)22-15-13-21(14-16-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYMQRDSEJTFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of piperazine with cyclopropanesulfonyl chloride and diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or diphenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Therapeutic Applications

- HIV Treatment

- Anti-inflammatory Properties

- Analgesic Activity

- Neuroprotective Effects

- Antimicrobial Activity

HIV Antagonism

A study focusing on the CCR5 antagonistic properties of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine demonstrated its ability to inhibit HIV-1 entry into CD4+ T cells. The compound was tested in vitro with IC50 values indicating effective inhibition at low concentrations.

Analgesic Efficacy

In experiments involving pain models, the compound showed a significant reduction in pain response compared to controls, with results suggesting that it operates through similar pathways as established analgesics .

Anti-inflammatory Mechanism

Research involving human macrophages indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential use in inflammatory disease management .

Data Tables

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzhydryl-4-((4-Nitrophenyl)Sulfonyl)Piperazine (7c)

1-(Trifluoromethylsulfonyl)-4-(Diphenylmethyl)Piperazine Derivatives

- Structure : Trifluoromethylsulfonyl group increases electronegativity and metabolic resistance.

- Synthesis : Prepared via trifluoromethanesulfonylation of piperazine intermediates under mild conditions (e.g., triethylamine, CH₂Cl₂) .

- Activity : Derivatives exhibit potent 5-HT2A receptor antagonism (Ki = 21–2584 nM), with selectivity influenced by sulfonyl substituent size and electronics .

1-(Methylsulfonyl)-4-(Diphenylmethyl)Piperazine

- Structure : Smaller methylsulfonyl group reduces steric hindrance.

- Metabolism : Prone to oxidative demethylation in liver microsomes, unlike cyclopropanesulfonyl analogs, which resist degradation due to the stable cyclopropane ring .

Non-Sulfonyl Piperazine Analogs

Cinnarizine (1-(Diphenylmethyl)-4-Cinnamylpiperazine)

- Structure : Replaces sulfonyl with a cinnamyl group.

- Activity : Calcium channel blocker with antihistaminic properties; used for vertigo and migraine prophylaxis. Exhibits lower 5-HT2A affinity (Ki > 10 μM) compared to sulfonyl derivatives .

- Metabolism : Rapid N-dealkylation in rodents, leading to shorter half-life (t₁/₂ = 2.1 hrs) versus sulfonyl analogs (t₁/₂ = 6–8 hrs) .

Flunarizine (1-[Bis(4-Fluorophenyl)Methyl]-4-Cinnamylpiperazine)

- Structure: Fluorinated diphenylmethyl group enhances lipophilicity (logP = 5.8 vs. 4.9 for non-fluorinated analogs).

- Activity: Prolonged CNS activity due to fluorination; used for migraine prophylaxis. Demonstrates CYP2D-mediated metabolism, unlike non-fluorinated analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

Table 2: Receptor Binding Affinities

Key Research Findings

- Synthetic Flexibility : Sulfonyl groups are introduced via nucleophilic substitution or sulfonylation reactions. Cyclopropanesulfonyl derivatives require specialized reagents (e.g., cyclopropanesulfonyl chloride) under anhydrous conditions .

- Pharmacological Selectivity: Bulky sulfonyl groups (e.g., cyclopropane, trifluoromethyl) enhance 5-HT2A/D3 selectivity over non-sulfonyl analogs .

- Toxicity Profile : Sulfonyl derivatives show reduced hepatotoxicity compared to cinnamyl or benzyl analogs, likely due to decreased CYP3A4 interaction .

Biological Activity

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the piperazine family, characterized by a piperazine ring substituted with a cyclopropanesulfonyl group and a diphenylmethyl moiety. The synthesis typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The specific synthetic pathway can influence the yield and purity of the final product.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |

| Cyclopropanesulfonyl Group | A three-membered carbon ring attached to a sulfonyl group. |

| Diphenylmethyl Moiety | Two phenyl groups attached to a central carbon atom. |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Neurotransmitter Reuptake Inhibition : Similar compounds have shown activity in inhibiting neurotransmitter transporters, potentially affecting mood and cognitive functions .

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) .

Pharmacological Effects

- Antimicrobial Activity : The compound has demonstrated promising results against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.

- Analgesic Properties : Studies suggest that related piperazine derivatives can exhibit analgesic effects, potentially providing pain relief comparable to established analgesics like morphine .

- Anti-inflammatory Effects : Inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) has been noted, suggesting potential applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. Results indicated an MIC of approximately 11.53 µM against Mtb, showcasing its potential as an anti-tuberculosis agent .

Case Study 2: Analgesic Activity

In experimental models, piperazine derivatives were assessed for analgesic activity. Compounds similar to this compound exhibited enhanced pain relief effects compared to traditional analgesics in animal models .

Safety and Toxicology

Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that derivatives of this compound exhibit low toxicity in vitro, but comprehensive in vivo studies are necessary to confirm these findings.

Table 2: Toxicological Data

Q & A

Q. What established synthetic routes are available for 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine, and how do reaction parameters influence yield and purity?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-arylsulfonyl piperazines can be synthesized by reacting piperazine precursors with sulfonyl chlorides under basic conditions (e.g., using DCM as a solvent and DIEA as a base) . Key parameters include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (e.g., using diethyl ether) is critical for isolating pure products .

- Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride ensures complete substitution while avoiding over-functionalization .

Q. What spectroscopic and computational methods are used to characterize this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, cyclopropane protons appear as distinct multiplets (δ 1.0–2.0 ppm), while sulfonyl groups deshield adjacent protons .

- IR : Sulfonyl groups exhibit strong absorption bands at 1150–1350 cm (S=O stretching) .

- DFT Studies : Computational models (e.g., Gaussian software) predict molecular geometry, electrostatic potential surfaces, and reactivity, aiding in docking studies .

Q. How is the compound screened for preliminary pharmacological activity?

- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or urease using Ellman’s method (measuring thiol release at 412 nm) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF7) with IC values calculated via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the sulfonyl or diphenylmethyl groups) alter biological activity?

- Diphenylmethyl Modifications : Bulky groups (e.g., 4-chlorobenzhydryl) enhance cytotoxicity by improving membrane permeability .

- Sulfonyl Group Variations : Electron-withdrawing groups (e.g., nitro) increase enzyme inhibition potency by stabilizing ligand-receptor interactions .

- Case Study : Replacing cyclopropanesulfonyl with benzoyl in 1-(4-substitutedbenzoyl)piperazine derivatives reduced antiarrhythmic activity but improved antimicrobial effects .

Q. What methodologies are used to evaluate the compound’s cytotoxicity across diverse cancer cell lines?

- Cell Line Selection : Use panels (e.g., liver HUH7, breast MCF7) to assess tissue-specific activity .

- Time-Dependent Analysis : Incubate compounds for 24–72 hours to identify delayed effects (e.g., apoptosis induction in HCT-116 colon cancer cells) .

- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2, Bax) clarify apoptotic pathways .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Assay Conditions : Compare buffer pH (e.g., urease assays at pH 6.8 vs. 7.4 alter ionization states) .

- Compound Purity : HPLC (≥95% purity) ensures activity is not confounded by impurities .

- Cell Model Variability : Normalize data using reference inhibitors (e.g., doxorubicin for cytotoxicity) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.